molecular formula C9H9IO4S B8383643 2-Iodo-5-methanesulfonyl-benzoic acid methyl ester

2-Iodo-5-methanesulfonyl-benzoic acid methyl ester

Cat. No. B8383643
M. Wt: 340.14 g/mol
InChI Key: XLFQWXBIPPLEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-5-methanesulfonyl-benzoic acid methyl ester is a useful research compound. Its molecular formula is C9H9IO4S and its molecular weight is 340.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iodo-5-methanesulfonyl-benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-5-methanesulfonyl-benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Iodo-5-methanesulfonyl-benzoic acid methyl ester

Molecular Formula

C9H9IO4S

Molecular Weight

340.14 g/mol

IUPAC Name

methyl 2-iodo-5-methylsulfonylbenzoate

InChI

InChI=1S/C9H9IO4S/c1-14-9(11)7-5-6(15(2,12)13)3-4-8(7)10/h3-5H,1-2H3

InChI Key

XLFQWXBIPPLEKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 30.7 mmol 2-Iodo-5-methanesulfonyl-benzoic acid in 250 ml THF was added 33.7 mmol CDI and the mixture was heated at 70° C. for 1 h. Methanol (12.4 ml) was then added and the mixture was heated at 70° C. for a further 1 h. The mixture was then cooled to room temperature and concentrated in vacuo. The residue was chromatographed over SiO2 (ethyl acetate/dichloromethane 4:1) to afford the title compound (86%) as a white crystalline solid.
Quantity
30.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
33.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

To 2-Iodo-5-methanesulfonyl-benzoic acid (Example C, 10.0 g, 30.7 mmolin 250 ml THF was added CDI (5.50 g, 33.7 mmol) and the mixture heated at 70° C. for 1 h. Methanol (12.4 ml, 307 mmol) was then added and the mixture was heated at 70° C. for a further 1 h. The mixture was then cooled to room temperature and concentrated in vacuo. The residue was chromatographed over SiO2 (ethyl acetate/dichloromethane 4:1) to afford the title compound (8.95 g, 86%) as white crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mmolin
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step Two
Yield
86%

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